![molecular formula C7H5NO2S B2525099 pyrrolo[2,1-b]thiazole-7-carboxylic Acid CAS No. 1038509-46-4](/img/structure/B2525099.png)

pyrrolo[2,1-b]thiazole-7-carboxylic Acid

Overview

Description

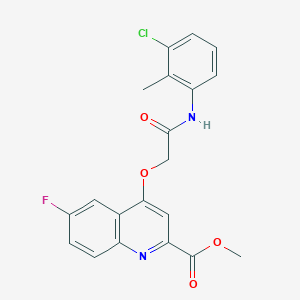

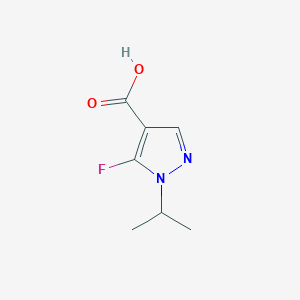

Pyrrolo[2,1-b]thiazole-7-carboxylic Acid is a chemical compound with the molecular formula C7H5NO2S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .

Synthesis Analysis

The synthesis of pyrrolo[2,1-b]thiazoles has been a subject of interest in recent years due to their wide range of biological activities . The synthesis methods are conditionally divided into three groups depending on the starting compounds: modification of thiazole derivatives, modification of derivatives of other heterocycles, as well as synthesis from acyclic compounds . Pyrrolo[2,1-b]thiazoles were obtained mainly by constructing the bicyclic system on the basis of the existing pyrrole or thiazole ring using alkylation and dipolar cycloaddition reactions, or, alternatively, they were synthesized from acyclic synthons .

Molecular Structure Analysis

The molecular structure of pyrrolo[2,1-b]thiazole-7-carboxylic Acid is represented by the formula C7H5NO2S . Unfortunately, the specific details about the molecular structure analysis are not available in the search results.

Scientific Research Applications

- Pyrrolo[2,1-b]thiazole-7-carboxylic acid derivatives have demonstrated antimicrobial and antifungal effects. Researchers have synthesized various analogs and evaluated their efficacy against bacterial and fungal strains .

- Pyrrolo[2,1-b]thiazole derivatives exhibit antioxidant properties. Their ability to scavenge free radicals makes them relevant in combating oxidative stress-related diseases .

- Some pyrrolo[2,1-b]thiazole derivatives have shown antiviral activity. They may inhibit viral replication or entry into host cells .

- Pyrrolo[2,1-b]thiazoles have been investigated for their antitumor and anticancer properties. These compounds may interfere with cancer cell growth, proliferation, or metastasis .

- Pyrrolo[2,1-b]thiazole derivatives exhibit neuroactivity, including antipsychotic and anticonvulsant effects. These compounds may modulate neurotransmitter systems or ion channels .

- Inflammation plays a crucial role in various diseases. Pyrrolo[2,1-b]thiazole-7-carboxylic acid derivatives have been investigated for their anti-inflammatory effects .

Antimicrobial and Antifungal Properties

Antioxidant Activity

Antiviral Action

Antitumor and Anticancer Effects

Neurological Activity

Anti-Inflammatory Potential

These applications highlight the versatility of pyrrolo[2,1-b]thiazole-7-carboxylic acid and its derivatives. Further research is essential to fully understand their mechanisms of action and optimize their therapeutic potential . If you’d like more detailed information on any specific application, feel free to ask! 😊

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various cellular targets, including dna and topoisomerase ii .

Mode of Action

It’s suggested that it might interact with its targets, leading to changes in cellular processes . More research is needed to confirm these interactions and understand the resulting changes.

Biochemical Pathways

Similar compounds have been shown to affect various pathways, leading to downstream effects such as dna double-strand breaks and cell death .

Result of Action

Similar compounds have been shown to cause dna double-strand breaks and cell death .

properties

IUPAC Name |

pyrrolo[2,1-b][1,3]thiazole-7-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2S/c9-7(10)5-1-2-8-3-4-11-6(5)8/h1-4H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVBPJMJJQONPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CSC2=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1038509-46-4 | |

| Record name | pyrrolo[2,1-b][1,3]thiazole-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Z)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-1H-indol-2-one](/img/structure/B2525019.png)

![N-(4-methoxybenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2525022.png)

![1-[1-(4-methoxybenzoyl)-1H-indol-3-yl]-1-ethanone](/img/structure/B2525024.png)